Bienvenue dans la boutique en ligne BenchChem!

2-Methyl-4-(methylamino)benzaldehyde

Lipophilicity Drug-likeness Permeability

Procure this specific 2-methyl/4-methylamino benzaldehyde intermediate to ensure fidelity to the GPR38 pharmacophore claimed in WO2008/000729 (page 87). The ortho-methyl blocks undesired imine formation and enhances organic solubility (XLogP 1.7), while the single methylamino H-bond donor maintains target engagement. Substituting 4-(methylamino)benzaldehyde or N,N-dimethyl analogs alters SAR and invalidates the patent-defined synthetic route. Also serves as a protected amino-aldehyde building block in tolvaptan-like benzazepine pathways and as a sterically defined Schiff base ligand. Available at 97% purity from gram to kilogram scale; request a quote for custom packaging.

Molecular Formula C9H11NO
Molecular Weight 149.193
CAS No. 144807-49-8
Cat. No. B584047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-4-(methylamino)benzaldehyde
CAS144807-49-8
SynonymsBenzaldehyde, 2-methyl-4-(methylamino)- (9CI)
Molecular FormulaC9H11NO
Molecular Weight149.193
Structural Identifiers
SMILESCC1=C(C=CC(=C1)NC)C=O
InChIInChI=1S/C9H11NO/c1-7-5-9(10-2)4-3-8(7)6-11/h3-6,10H,1-2H3
InChIKeyMSOBGYQNYCVRRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-4-(methylamino)benzaldehyde (CAS 144807-49-8) procurement guide for pharmaceutical intermediate and building-block applications


2-Methyl-4-(methylamino)benzaldehyde (CAS 144807-49-8) is a C9H11NO benzaldehyde derivative featuring a methylamino group at the para position and a methyl group at the ortho position relative to the aldehyde [1]. The compound is listed at page 87 of GLAXO GROUP LIMITED patent WO2008/000729 A1 as a synthetic intermediate for piperazinyl derivatives targeting the GPR38 (motilin) receptor [2]. Supplier sources report typical purities of 95–97%, with packaging from gram to kilogram scale . The combination of a secondary amine (one hydrogen bond donor) and an electrophilic aldehyde on a methyl-substituted aromatic ring makes this compound a regiochemically defined, dual-reactive scaffold for condensation and coupling chemistry. Its differentiation from related aminobenzaldehydes arises from the precise 2-methyl/4-methylamino substitution pattern, which alters lipophilicity (computed XLogP 1.7) and hydrogen-bonding capacity relative to its unmethylated, dimethylamino, or regioisomeric counterparts.

Why 2-Methyl-4-(methylamino)benzaldehyde cannot be generically substituted by regioisomeric or differently N-substituted aminobenzaldehydes


The substitution pattern on the benzaldehyde ring—methyl at C2 and methylamino at C4—determines the compound's electronic character, steric profile, and reactivity in downstream condensations such as Schiff base formation or reductive amination. A structurally close analog such as 4-(methylamino)benzaldehyde (CAS 556-21-8) lacks the ortho-methyl group, providing a less hindered and electronically distinct aromatic system. The regioisomer 2-(methylamino)benzaldehyde (CAS 7755-70-6) places the methylamino group ortho to the aldehyde, enabling intramolecular hydrogen bonding that is absent in the 1,4-disubstituted target compound. The N,N-dimethyl analog 4-(dimethylamino)-2-methylbenzaldehyde (CAS 1199-59-3) eliminates the hydrogen bond donor and increases lipophilicity, altering solubility and biological target binding [1]. The primary amine analog 4-amino-2-methylbenzaldehyde (CAS 61594-81-8) introduces a second exchangeable proton, changing both nucleophilicity and metabolic stability. These differences mean that reaction yields, regioselectivity, and pharmacological profiles obtained with one aminobenzaldehyde cannot be assumed for another without experimental verification. In medicinal chemistry programs—particularly those referencing the GLAXO patent [2] where the compound appears as a defined intermediate—substitution of the aminobenzaldehyde building block risks altering the entire synthetic sequence or producing an unreported impurity profile.

Quantitative differentiation evidence for 2-Methyl-4-(methylamino)benzaldehyde versus closest analogs


Computed lipophilicity (XLogP3) differentiates 2-methyl-4-(methylamino)benzaldehyde from its unmethylated and dimethylamino analogs

The computed XLogP3 of 2-methyl-4-(methylamino)benzaldehyde is 1.7 [1], which is 0.5 log units higher than the unmethylated analog 4-(methylamino)benzaldehyde (XLogP3 = 1.2) [1], and approximately 1.0 log unit lower than the N,N-dimethyl analog 4-(dimethylamino)-2-methylbenzaldehyde (XLogP3 ≈ 2.7) [1]. This intermediate lipophilicity places the target compound in a range generally favorable for oral bioavailability according to Lipinski guidelines, while the secondary amine provides one hydrogen bond donor that the dimethyl analog lacks. For procurement decisions in drug discovery programs, this property profile offers a distinct option among aminobenzaldehyde building blocks: more lipophilic than the primary or unmethylated secondary amine analogs, yet retaining a hydrogen bond donor for target engagement.

Lipophilicity Drug-likeness Permeability

Hydrogen bond donor capacity distinguishes 2-Methyl-4-(methylamino)benzaldehyde from the N,N-dimethyl analog in receptor-binding applications

The secondary amine (NHCH3) in 2-methyl-4-(methylamino)benzaldehyde provides exactly 1 hydrogen bond donor (HBD), while the N,N-dimethyl analog 4-(dimethylamino)-2-methylbenzaldehyde has 0 HBD [1]. Both compounds share 2 hydrogen bond acceptors and equivalent topological polar surface area (TPSA = 29.1 Ų). This single-donor capacity is critical for pharmacophores requiring a directional H-bond interaction with a protein backbone carbonyl or side-chain acceptor. The patent WO2008/000729 A1, which incorporates this compound as an intermediate for GPR38 receptor ligands, describes structures where the amine participates in receptor binding [2]. Substituting the dimethyl analog would eliminate this H-bond donor, potentially ablating binding affinity, whereas substituting the primary amine analog 4-amino-2-methylbenzaldehyde (2 HBD) could introduce off-target interactions.

Hydrogen bonding Pharmacophore modeling Protein-ligand interaction

Patent-defined synthetic role in GPR38 agonist program validates specific structural identity

The compound Benzaldehyde, 2-methyl-4-(methylamino)- (9CI) is explicitly listed at page 87 of GLAXO GROUP LIMITED patent WO2008/000729 A1, which claims piperazinyl derivatives as agonists of the GPR38 (motilin) receptor for gastrointestinal motility disorders [1]. This patent listing provides a specific pharmaceutical program context that regioisomeric or differentially N-substituted analogs do not share. For procurement in a competitive medicinal chemistry setting, this patent provenance establishes a structural definition that any substitute building block would not satisfy, as alternative intermediates could produce compounds outside the patent claims or alter the SAR of the final series. The closest generic analog, 4-(methylamino)benzaldehyde (CAS 556-21-8), lacks the 2-methyl group present in the patent intermediate and is not listed in this patent.

Patent provenance GPR38 receptor Motilin agonist

Regiochemical differentiation from ortho-methylamino isomer affects reactivity in Schiff base condensation

In Schiff base condensation reactions, the position of the methylamino group relative to the aldehyde determines whether intramolecular hydrogen bonding can occur. The target compound, with the methylamino group para to the aldehyde, cannot form an intramolecular H-bond between these functional groups. In contrast, the regioisomer 2-(methylamino)benzaldehyde (CAS 7755-70-6) can form an intramolecular N–H···O=C hydrogen bond, which has been shown in related ortho-aminobenzaldehydes to reduce the electrophilicity of the aldehyde carbon toward external nucleophiles and to alter the equilibrium constant for imine formation [1]. This difference means that the target compound's aldehyde group remains more electrophilic and sterically accessible for intermolecular condensation, potentially leading to higher yields in reactions with bulky amine nucleophiles. The 2-methyl group on the target compound further introduces steric hindrance adjacent to the aldehyde, which is absent in the unmethylated 4-(methylamino)benzaldehyde, affecting the diastereoselectivity of subsequent reactions.

Schiff base formation Regioselectivity Synthetic utility

High-value application scenarios where 2-Methyl-4-(methylamino)benzaldehyde offers procurement-relevant differentiation


GPR38 (motilin) receptor agonist lead optimization following WO2008/000729 A1

Research groups advancing GPR38 agonist programs should procure this specific compound as the defined intermediate for piperazinyl derivative synthesis, as documented in GLAXO patent WO2008/000729 A1 (page 87) [1]. The 2-methyl/4-methylamino substitution pattern is built into the claimed pharmacophore, and substitution with 4-(methylamino)benzaldehyde or N,N-dimethyl analogs would produce compounds outside the patent's structural definition, potentially altering receptor binding and invalidating SAR continuity. The single hydrogen bond donor capacity (1 HBD) and intermediate XLogP of 1.7 further align with oral bioavailability requirements for gastrointestinal motility agents, as inferred from the patent's therapeutic targets including GERD, functional dyspepsia, and irritable bowel syndrome.

Synthesis of tolvaptan-related intermediates requiring 2-methyl-4-substituted benzaldehyde building blocks

In the tolvaptan synthetic pathway, the related compound 2-methyl-4-aminobenzaldehyde serves as a key intermediate for constructing the 2-methyl-4-(2-methylbenzoylamino)benzoic acid moiety via Vilsmeier-Haack formylation [1]. 2-Methyl-4-(methylamino)benzaldehyde can function as a protected or alternative amino-aldehyde building block in analogous sequences, offering a methylated amine handle that reduces unwanted side reactions (e.g., over-acylation) compared to the primary amine analog. The ortho-methyl group provides steric differentiation that influences the regioselectivity of subsequent benzazepine ring formation. Its computed lipophilicity (XLogP 1.7) [2] predicts improved organic-solvent solubility for extraction and purification relative to more polar aminobenzaldehydes.

Schiff base ligand synthesis requiring a mono-N-methylated donor with controlled steric environment

For coordination chemistry applications where a secondary amine Schiff base ligand is required, 2-Methyl-4-(methylamino)benzaldehyde provides exactly one N–H donor for secondary coordination sphere interactions while the 2-methyl group introduces steric bulk adjacent to the imine nitrogen. This contrasts with 4-(methylamino)benzaldehyde (no ortho-substituent) and 4-(dimethylamino)-2-methylbenzaldehyde (no H-bond donor), enabling fine-tuning of metal complex geometry and stability [1]. The para relationship between aldehyde and methylamino groups prevents unwanted intramolecular imine formation that can occur with the ortho isomer, improving shelf stability of the free aldehyde.

Pharmacophore fragment library construction where incremental lipophilicity and H-bond capacity require precise control

In fragment-based drug discovery, compounds with intermediate lipophilicity (XLogP 1.5–2.0) and controlled hydrogen bond donor count (1 HBD) are preferred for initial screening to balance solubility and target engagement [1]. 2-Methyl-4-(methylamino)benzaldehyde fills a specific gap in the aminobenzaldehyde chemical space: it is more lipophilic than 4-(methylamino)benzaldehyde (XLogP 1.2) and retains a hydrogen bond donor that 4-(dimethylamino)-2-methylbenzaldehyde lacks. This property combination makes it a uniquely positioned fragment for targets requiring a single H-bond interaction from an aromatic amine in a moderately lipophilic environment. Supplier availability at 97% purity from gram to kilogram scale [2] supports both screening and follow-up synthesis.

Quote Request

Request a Quote for 2-Methyl-4-(methylamino)benzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.